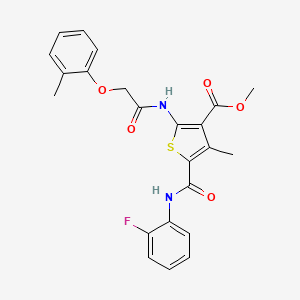
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate is an organosilicon compound known for its unique chemical structure and properties. This compound is characterized by the presence of a silicon atom bonded to a trioxa-dodecane chain and a methylbenzenesulfonate group. It is used in various industrial and research applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate typically involves the reaction of 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反应分析
Types of Reactions
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the formation of 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acids and Bases: Hydrolysis reactions are typically carried out using dilute acids or bases.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol and 4-methylbenzenesulfonic acid.
科学研究应用
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used as a surfactant and emulsifier in various industrial processes, including the production of coatings, adhesives, and sealants.
作用机制
The mechanism of action of 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate involves its ability to interact with various molecular targets through its silicon and sulfonate groups. The silicon atom can form stable bonds with other silicon or carbon atoms, while the sulfonate group can participate in ionic interactions with positively charged species. These interactions enable the compound to modify the properties of other molecules, such as their solubility, stability, and reactivity.
相似化合物的比较
Similar Compounds
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol: This compound is similar in structure but lacks the sulfonate group, making it less reactive in certain chemical reactions.
12-iodo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane: This compound contains an iodine atom instead of the sulfonate group, which imparts different reactivity and applications.
Uniqueness
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate is unique due to the presence of both silicon and sulfonate groups in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from organic synthesis to industrial processes.
属性
分子式 |
C19H34O6SSi |
|---|---|
分子量 |
418.6 g/mol |
IUPAC 名称 |
2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H34O6SSi/c1-17-7-9-18(10-8-17)26(20,21)24-15-13-22-11-12-23-14-16-25-27(5,6)19(2,3)4/h7-10H,11-16H2,1-6H3 |
InChI 键 |
FADSYUXGMHUXKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCO[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)




![[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12069039.png)



![(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione](/img/structure/B12069082.png)



